molecular formula C13H9F3Se B10829449 Ldha-IN-3

Ldha-IN-3

Cat. No.: B10829449
M. Wt: 301.18 g/mol
InChI Key: WJNWVLLRQJFFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDHA-IN-3 is a potent, noncompetitive inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the glycolytic pathway by catalyzing the conversion of pyruvate to lactate. This compound is particularly significant in cancer research due to its ability to inhibit LDHA, which is often overexpressed in various cancers .

Preparation Methods

The synthesis of LDHA-IN-3 involves the preparation of a selenobenzene compound. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Chemical Reactions Analysis

LDHA-IN-3 primarily undergoes noncompetitive inhibition reactions with LDHA. It does not participate in typical oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with LDHA is the inhibited enzyme complex, which prevents the conversion of pyruvate to lactate .

Mechanism of Action

LDHA-IN-3 exerts its effects by binding to LDHA and inhibiting its activity. This inhibition prevents the conversion of pyruvate to lactate, a crucial step in the glycolytic pathway. By inhibiting LDHA, this compound disrupts the metabolic processes in cancer cells, leading to reduced cell viability and increased apoptosis . The molecular targets involved include the active site of LDHA and the pathways associated with glycolysis .

Properties

Molecular Formula

C13H9F3Se

Molecular Weight

301.18 g/mol

IUPAC Name

1-phenylselanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H9F3Se/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H

InChI Key

WJNWVLLRQJFFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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